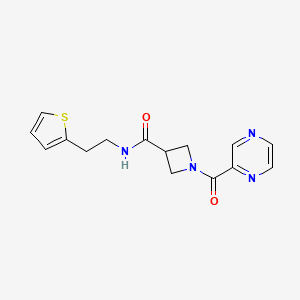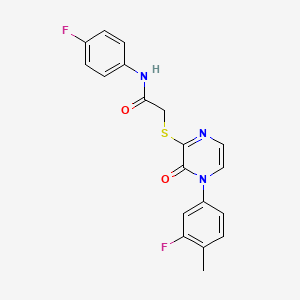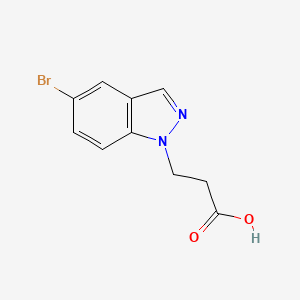
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a pyridine ring. The exact spatial arrangement of these rings and their substituents would require more detailed information, such as a crystal structure determination .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound has garnered attention due to its potential as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against Hela cells, with IC50 values lower than 12 μM . These findings suggest its potential as a candidate for further investigation in cancer therapy.
Aromatase Inhibition
Molecular docking studies revealed that this compound interacts with the binding pocket of the aromatase enzyme. Aromatase is involved in estrogen biosynthesis, making it an attractive target for breast cancer treatment. Understanding the binding modes of this compound can guide the development of more effective inhibitors .
Anticonvulsant Effects
1,2,4-Triazole derivatives, including this compound, have been linked to anticonvulsant properties. While specific studies on this compound are limited, its structural features align with other known anticonvulsant agents. Further exploration is warranted to validate its potential in treating epilepsy and related disorders .
Anti-Inflammatory Activity
Although direct evidence for this compound’s anti-inflammatory effects is scarce, its 1,2,4-triazole scaffold suggests possible interactions with inflammatory pathways. Researchers could investigate its impact on inflammation-related targets to uncover therapeutic applications .
Antifungal Potential
1,2,4-Triazole derivatives have demonstrated antifungal activity. While not specifically studied for this compound, its structural similarity to other antifungal agents warrants investigation. Researchers could explore its efficacy against fungal pathogens .
Antibacterial Properties
Similar to antifungal effects, 1,2,4-triazoles have shown antibacterial potential. Although data on this compound are lacking, its chemical structure suggests it may exhibit antibacterial activity. Further studies could assess its effectiveness against bacterial strains .
Other Pharmacological Actions
While the above fields are well-documented, this compound’s broader pharmacological effects remain an area of interest. Researchers could explore its impact on other biological processes, such as enzyme inhibition, receptor modulation, or metabolic pathways .
Direcciones Futuras
The future directions for research on this compound could include further investigation of its biological activity, mechanism of action, and potential applications. For example, it could be evaluated against a wider range of cancer cell lines, or its interaction with potential biological targets could be studied in more detail . Additionally, the synthesis process could be optimized, or new derivatives could be synthesized and evaluated .
Propiedades
IUPAC Name |
pyridin-4-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-1-3-17-4-2-13)23-7-5-22(6-8-23)14-9-15(20-11-19-14)24-12-18-10-21-24/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVBVJFZUNQXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2915257.png)

![(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2915260.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2915262.png)
![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)
![6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2915266.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2915269.png)
![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B2915270.png)


![6-Amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2915277.png)
![2-Amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915278.png)
